2-Amino-4-methoxy-5-methylphenol
Overview
Description
2-Amino-4-methoxy-5-methylphenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of an amino group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-methoxy-5-methylphenol can be synthesized through several methods. One common approach involves the nitration of 4-methoxy-5-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride or iron powder.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxy-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Modified amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-Amino-4-methoxy-5-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including dyes and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-5-methylphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s hydrophobicity and electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylphenol
- 2-Amino-4-methoxyphenol
- 2-Amino-5-methylphenol
Uniqueness
2-Amino-4-methoxy-5-methylphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-amino-4-methoxy-5-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYKSYUOYZKWRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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